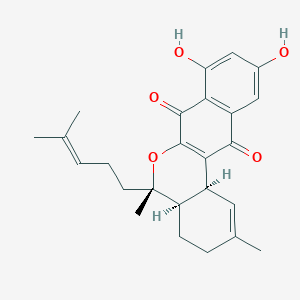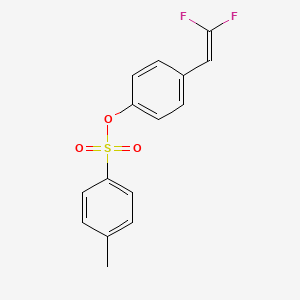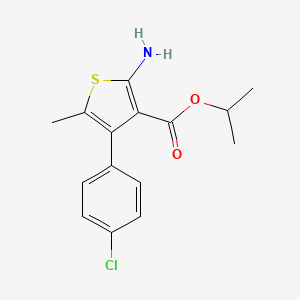![molecular formula C11H10BrN5O3 B14140318 N-[5-Bromo-2-(1H-tetrazol-1-yl)benzoyl]glycine methyl ester CAS No. 1010898-46-0](/img/structure/B14140318.png)
N-[5-Bromo-2-(1H-tetrazol-1-yl)benzoyl]glycine methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-Bromo-2-(1H-tetrazol-1-yl)benzoyl]glycine methyl ester is a synthetic organic compound that features a brominated benzoyl group attached to a tetrazole ring, which is further linked to a glycine methyl ester moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-Bromo-2-(1H-tetrazol-1-yl)benzoyl]glycine methyl ester typically involves the following steps:
Bromination: The starting material, 2-aminobenzoic acid, is brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.
Tetrazole Formation: The brominated intermediate is then reacted with sodium azide and a suitable catalyst, such as copper sulfate, to form the tetrazole ring.
Benzoylation: The tetrazole derivative is then benzoylated using benzoyl chloride in the presence of a base like triethylamine.
Esterification: Finally, the benzoylated product is esterified with methanol in the presence of an acid catalyst, such as sulfuric acid, to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-[5-Bromo-2-(1H-tetrazol-1-yl)benzoyl]glycine methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The tetrazole ring can participate in redox reactions, potentially altering its electronic properties.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Oxidation: Oxidized forms of the tetrazole ring.
Hydrolysis: Glycine derivatives and the corresponding carboxylic acid.
Applications De Recherche Scientifique
N-[5-Bromo-2-(1H-tetrazol-1-yl)benzoyl]glycine methyl ester has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of tetrazole-containing compounds with biological systems, providing insights into their potential therapeutic effects.
Mécanisme D'action
The mechanism by which N-[5-Bromo-2-(1H-tetrazol-1-yl)benzoyl]glycine methyl ester exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The tetrazole ring can mimic the carboxylate group of amino acids, allowing it to interact with biological molecules in a similar manner.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide
- 1-((2’-(1H-Tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-2-butyl-4-chloro-1H-imidazol-5-yl)methanol
Uniqueness
N-[5-Bromo-2-(1H-tetrazol-1-yl)benzoyl]glycine methyl ester is unique due to the presence of both a brominated benzoyl group and a tetrazole ring, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
1010898-46-0 |
|---|---|
Formule moléculaire |
C11H10BrN5O3 |
Poids moléculaire |
340.13 g/mol |
Nom IUPAC |
methyl 2-[[5-bromo-2-(tetrazol-1-yl)benzoyl]amino]acetate |
InChI |
InChI=1S/C11H10BrN5O3/c1-20-10(18)5-13-11(19)8-4-7(12)2-3-9(8)17-6-14-15-16-17/h2-4,6H,5H2,1H3,(H,13,19) |
Clé InChI |
XADMJLQFTJRHFA-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CNC(=O)C1=C(C=CC(=C1)Br)N2C=NN=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-hydroxypurin-6-one](/img/structure/B14140236.png)
![3-Methyl-5,6-dihydrobenzo[h]quinoline](/img/structure/B14140241.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(2,2,2-trifluoroethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B14140247.png)
![(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(Acetyloxy)-1,2a,3,4,4a,6,9,10,11,12,12a,12b-dodecahydro-11,12-dihydroxy-4a,8,13,13-tetramethyl-4,6,9-tris[(triethylsilyl)oxy]-7,11-methano-5H-cyclodeca[3,4]benz[1,2-b]oxet-5-one](/img/structure/B14140248.png)
![9-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-hydroxypurin-6-one](/img/structure/B14140253.png)



![2-[2-(2-hydroxyethyl)piperidin-1-yl]-1-(5-methoxy-1H-indol-3-yl)ethanone](/img/structure/B14140291.png)
![[(1R,2S)-2-Methylcyclohexyl]methanol](/img/structure/B14140296.png)



![1-[(E)-2-Phenylethenyl]pyridin-1-ium bromide](/img/structure/B14140324.png)
